molecular formula C14H13BrO B1629409 1-(Bromomethyl)-4-(phenoxymethyl)benzene CAS No. 724452-82-8

1-(Bromomethyl)-4-(phenoxymethyl)benzene

Cat. No. B1629409
M. Wt: 277.16 g/mol
InChI Key: CMTXXSMJSHMITF-UHFFFAOYSA-N
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Description

Bromomethyl compounds are generally used as intermediates in organic synthesis . They are often employed in radical polymerization and asymmetric esterification .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds typically consists of a benzene ring with a bromomethyl group attached . The exact structure would depend on the positions of the bromomethyl and phenoxymethyl groups on the benzene ring.


Chemical Reactions Analysis

Bromomethyl compounds have been used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid, and as initiators in the synthesis of bromine-terminated polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely. For example, 1-bromoethylbenzene is soluble in alcohol, ether, and benzene, and it has a boiling point of 200°C .

Safety And Hazards

Bromomethyl compounds, like many organic compounds, can be hazardous. They may cause skin and eye irritation, respiratory irritation, and they are often classified as combustible liquids .

properties

IUPAC Name

1-(bromomethyl)-4-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTXXSMJSHMITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640408
Record name 1-(Bromomethyl)-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(phenoxymethyl)benzene

CAS RN

724452-82-8
Record name 1-(Bromomethyl)-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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